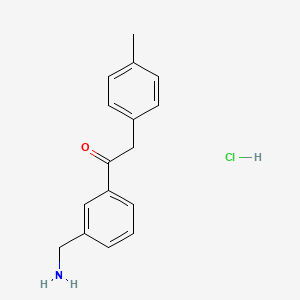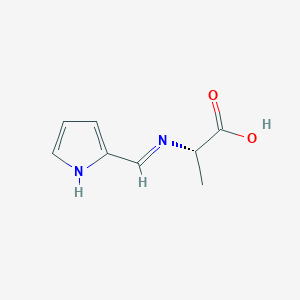
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is a chiral compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid typically involves the condensation of an amino acid with an aldehyde. One common method is the reaction of L-alanine with pyrrole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amino acid derivatives .
Aplicaciones Científicas De Investigación
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with metal ions, which can enhance its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is unique due to its chiral nature and the presence of both an amino acid and a pyrrole moiety. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(2S)-2-(1H-pyrrol-2-ylmethylideneamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-5-7-3-2-4-9-7/h2-6,9H,1H3,(H,11,12)/t6-/m0/s1 |
Clave InChI |
HEIQEUBYANVVOE-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N=CC1=CC=CN1 |
SMILES canónico |
CC(C(=O)O)N=CC1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
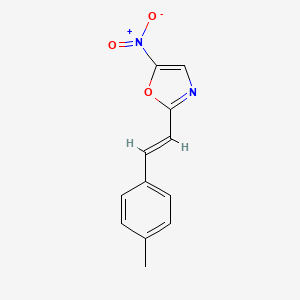
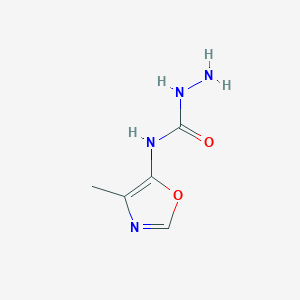
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
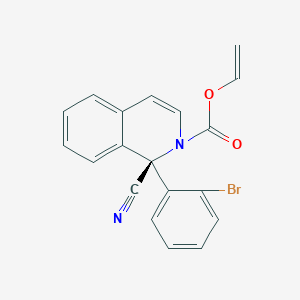
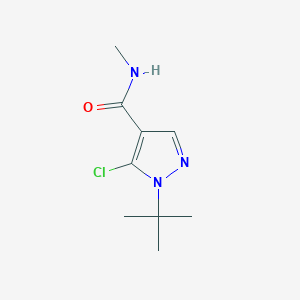


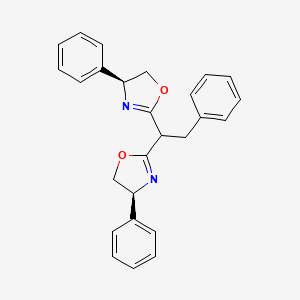
![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
